molecular formula C16H12FNO2 B12014258 N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 325733-60-6

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12014258
CAS No.: 325733-60-6
M. Wt: 269.27 g/mol
InChI Key: VHKCJMQVBUTXLG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom, a methyl group at the third position of the benzofuran ring, and a carboxamide group at the second position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol with acetic anhydride or the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate.

    Introduction of the Methyl Group: The methyl group can be introduced at the third position of the benzofuran ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using 2-fluoroaniline and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    N-(4-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with the fluorine atom at the para position, which may influence its biological activity and chemical reactivity.

    N-(2-chlorophenyl)-3-methyl-1-benzofuran-2-carboxamide: Contains a chlorine atom instead of fluorine, which can affect its pharmacokinetic properties and potency.

    N-(2-fluorophenyl)-3-ethyl-1-benzofuran-2-carboxamide: Has an ethyl group instead of a methyl group, potentially altering its interaction with molecular targets.

Properties

CAS No.

325733-60-6

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H12FNO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19)

InChI Key

VHKCJMQVBUTXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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